molecular formula C9H10Br2 B13168064 1-Bromo-2-(1-bromopropan-2-yl)benzene

1-Bromo-2-(1-bromopropan-2-yl)benzene

Cat. No.: B13168064
M. Wt: 277.98 g/mol
InChI Key: MTYNYRRCCANETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(1-bromopropan-2-yl)benzene is an organic compound with the molecular formula C9H10Br2. It is a derivative of benzene, where two bromine atoms are attached to the benzene ring and a propyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(1-bromopropan-2-yl)benzene can be synthesized through several methods. One common method involves the bromination of 2-(1-propyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may use continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(1-bromopropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 2-(1-propyl)benzene derivatives with different functional groups.

    Oxidation: 2-(1-propyl)benzoic acid or 2-(1-propyl)benzyl alcohol.

    Reduction: 2-(1-propyl)benzene.

Scientific Research Applications

1-Bromo-2-(1-bromopropan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1-bromopropan-2-yl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The propyl group can undergo oxidation or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(1-bromopropyl)benzene: Similar structure but different positioning of bromine atoms.

    1-Bromo-2-(1-chloropropan-2-yl)benzene: Chlorine atom instead of bromine.

    1-Bromo-2-(1-fluoropropan-2-yl)benzene: Fluorine atom instead of bromine.

Uniqueness

1-Bromo-2-(1-bromopropan-2-yl)benzene is unique due to its specific arrangement of bromine atoms and the propyl group. This structure allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

1-bromo-2-(1-bromopropan-2-yl)benzene

InChI

InChI=1S/C9H10Br2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3

InChI Key

MTYNYRRCCANETM-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1=CC=CC=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.